molecular formula C12H24O2 B1582182 2-Isopropyl-5-methylhexyl acetate CAS No. 40853-55-2

2-Isopropyl-5-methylhexyl acetate

Cat. No. B1582182
CAS RN: 40853-55-2
M. Wt: 200.32 g/mol
InChI Key: QLFSGYMLVZGFJT-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylhexyl acetate (IMHA) is an organic compound that belongs to the family of esters. It is commonly used as a flavoring agent in the food industry due to its fruity and floral aroma. However, recent scientific research has shown its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Synthetic Reagents and Organic Synthesis

2-Isopropyl-5-methylhexyl acetate and its derivatives are used as synthetic reagents in organic chemistry. For example, isopropyl 2-(2-benzothiazolylsulfinyl)acetates have been utilized in sulfinyl-Knoevenagel reactions to produce 4-hydroxyalk-2-enoates, important structures in biologically active compounds and building blocks for organic synthesis (Du et al., 2012).

Antibacterial and Antifungal Applications

Derivatives of 2-Isopropyl-5-methylhexyl acetate have been synthesized and evaluated for their antibacterial and antifungal activities. A series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides showed potent activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal agents against Candida albicans (Dahiya et al., 2006).

Analytical Chemistry and Environmental Studies

In analytical chemistry and environmental studies, compounds like isopropyl acetate are analyzed for their presence and concentration in various environments. For instance, the concentrations of isopropyl acetate were measured in the workplace of Vietnamese nail salon workers, indicating its relevance in occupational health studies (Quach et al., 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Isopropyl-5-methylhexyl acetate have been explored. For example, various 2-alkyl-indan-5-acetic acids, including isopropyl derivatives, have been prepared and studied for their anti-inflammatory and analgesic properties (Teulon et al., 1978).

Environmental Applications of 2-Isopropyl-5-methylhexyl acetate

Herbicide Research and Metabolism Studies

2-Isopropyl-5-methylhexyl acetate derivatives are significant in the study of herbicide metabolism and environmental impact. For example, research on MCPA-isopropyl (isopropyl 2-(4-chloro-2-methylphenoxy)acetate) involved synthesizing deuterium-labeled isotopologues to investigate its metabolism in environmental contexts. This work aids in understanding the behavior of such herbicides in nature (Żelechowski et al., 2012).

Environmental Impact of Solvents

The impact of solvents like isopropyl acetate on indoor air quality has been studied. A study on catalytic air freshening diffusers using isopropyl alcohol revealed that these devices are a major indoor source of acetone. Such research underscores the importance of understanding and managing the environmental and health impacts of commonly used chemical compounds (Geiss et al., 2014).

Liquid-Liquid Extraction for Environmental Protection

The compound has been studied in the context of liquid-liquid extraction, an important process for recycling resources and protecting the environment. Research involving isopropyl acetate/methyl methacrylate and methanol azeotropes explored ionic liquids for separating these mixtures, aiming at resource recycling and environmental protection (Geng et al., 2019).

Acetone Reaction and Green Chemistry

Research on the reaction of acetone with hydrogen over mesoporous magnesium oxide-supported rhodium nanoparticles highlights the green chemistry potential of converting acetone to isopropyl alcohol or methyl isobutyl ketone. This study contributes to understanding the green chemistry applications of acetone, a compound related to 2-Isopropyl-5-methylhexyl acetate (Alshammari et al., 2019).

Future Directions

: 2-Isopropyl-5-methylhexyl Acetate (CAS 40853-55-2) : 2-Isopropyl-5-methylhexyl acetate | C12H24O2 | ChemSpider : 2-Isopropyl-5-methylhexyl Acetate | CAS 40853-55-2

properties

IUPAC Name

(5-methyl-2-propan-2-ylhexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h9-10,12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFSGYMLVZGFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(COC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961267
Record name 5-Methyl-2-(propan-2-yl)hexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-methylhexyl acetate

CAS RN

40853-55-2
Record name 1-Hexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40853-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-5-methylhexyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040853552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(propan-2-yl)hexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-5-methylhexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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